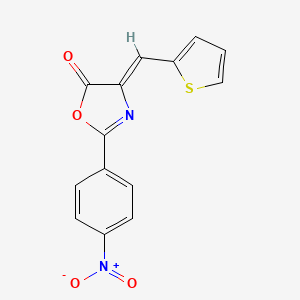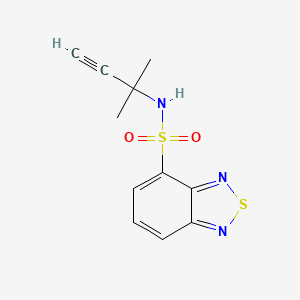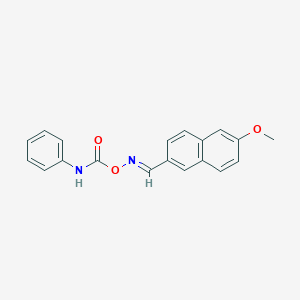
N-benzyl-6-methyl-2-(4-morpholinyl)-4-pyrimidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of N-benzyl-6-methyl-2-(4-morpholinyl)-4-pyrimidinamine and related compounds often involves cyclocondensation reactions, nucleophilic substitution, and palladium-catalyzed cross-coupling reactions. For example, cyclocondensation of certain morpholinopyrimidine with brominated compounds under mild conditions can lead to the formation of new derivatives (Karimian et al., 2017). Additionally, the use of triorganoindium compounds for the synthesis of disubstituted pyrimidines through palladium-catalyzed cross-coupling reactions has been demonstrated as efficient and versatile (Martínez et al., 2012).
Molecular Structure Analysis
The molecular structure of related compounds has been extensively characterized by various spectroscopic methods such as 1H NMR, 13C NMR, and X-ray crystallography. These studies have confirmed the complex nature of the molecular structure and provided insights into the conformational preferences of these molecules (Islas-Jácome et al., 2023).
Chemical Reactions and Properties
N-benzyl-6-methyl-2-(4-morpholinyl)-4-pyrimidinamine and its derivatives participate in a wide range of chemical reactions, including intramolecular azo coupling, which has been used to synthesize fluorescent compounds with potential biological significance (Galenko et al., 2016).
Physical Properties Analysis
The physical properties, such as solubility, thermal stability, and optical properties of polyimides derived from related compounds, have been a subject of research. These materials exhibit excellent solubility in polar solvents, outstanding thermal stability with high glass transition temperatures, and low dielectric constants, making them suitable for various applications (Wang et al., 2006).
Chemical Properties Analysis
The chemical properties of N-benzyl-6-methyl-2-(4-morpholinyl)-4-pyrimidinamine derivatives, such as their reactivity in Buchwald–Hartwig amination, photophysics, and biomolecular binding properties, have been explored. These studies reveal the potential of these compounds to interact strongly with ct-DNA, which could be attributed to π-stacking and/or hydrogen-bonding interactions (Bonacorso et al., 2018).
科学的研究の応用
Luminescent Biological Labeling Reagents
This compound's derivatives have been used in synthesizing luminescent cyclometalated iridium(III) diimine complexes. These complexes exhibit intense and long-lived luminescence and are suitable for labeling various biological molecules. This has implications for biological assays and potentially for medical diagnostics (Lo et al., 2003).
Synthesis of Metalated Luminescent Complexes
Another application is in the synthesis of metalated Ir(III) luminescent complexes. These complexes have shown moderate to strong phosphorescence in organic solvents and are useful in studying the nature of emissive triplet states in various solvents (Shakirova et al., 2018).
Larvicidal Activity
N-benzyl-6-methyl-2-(4-morpholinyl)-4-pyrimidinamine derivatives have shown significant larvicidal activity, which could have implications in pest control and environmental management (Gorle et al., 2016).
Synthesis in Organic Chemistry
This compound also plays a role in the synthesis of various organic compounds, such as chloroenamines and benzamines, which have potential applications in chemical synthesis and drug development (Butz & Vilsmaier, 1993), (Nematollahi & Esmaili, 2010).
Pharmaceutical Applications
In pharmaceutical research, derivatives of this compound have been explored for their potential in treating various diseases, such as Alzheimer's disease and other cognitive disorders (Medhurst et al., 2007).
特性
IUPAC Name |
N-benzyl-6-methyl-2-morpholin-4-ylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-13-11-15(17-12-14-5-3-2-4-6-14)19-16(18-13)20-7-9-21-10-8-20/h2-6,11H,7-10,12H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKJWPZPKPKJQLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCOCC2)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-6-methyl-2-(morpholin-4-yl)pyrimidin-4-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5588268.png)

![1-{3-[2-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)-1H-imidazol-1-yl]propyl}-2-pyrrolidinone dihydrochloride](/img/structure/B5588278.png)
![1-phenyl-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5588289.png)

![3-ethoxy-4-[(3-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5588299.png)
![4-{[(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)amino]carbonyl}-2-methoxyphenyl acetate](/img/structure/B5588302.png)
![N-[(1-cyclopentylpiperidin-3-yl)methyl]-1-methyl-N-(2-piperidin-1-ylethyl)-1H-pyrrole-2-carboxamide](/img/structure/B5588305.png)
![5-(3-pyridinyl)-4-[(2-thienylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5588310.png)
![4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-furoate](/img/structure/B5588314.png)
![N-benzyl-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5588315.png)
![1-{[3-(1-piperidinylcarbonyl)phenyl]sulfonyl}piperidine](/img/structure/B5588321.png)